molecular formula C37H57N3O B1249409 Pyrinodemin C

Pyrinodemin C

Cat. No.: B1249409
M. Wt: 559.9 g/mol
InChI Key: FRALZFIIIKECNY-RWUJHQASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrinodemin C is a natural product found in Amphimedon with data available.

Scientific Research Applications

Cytotoxic Properties and Structural Elucidation

Pyrinodemin C, along with its analogs like Pyrinodemin A, has been a subject of interest due to its cytotoxic properties. Studies have isolated these compounds from marine sponges, particularly Amphimedon sp., and have focused on their unique structural features, such as the cis-cyclopent[c]isoxazolidine moiety in Pyrinodemin A, which is assumed to contribute to their biological activity. The structural elucidation of these compounds has been primarily achieved through NMR data and mass spectrometry (Tsuda, Hirano, Kubota, & Kobayashi, 1999).

Synthesis and Structural Revision

The synthesis of this compound and its isomers has been a key area of research. Efforts have been made to synthesize Pyrinodemin A and evaluate the structural assignment of this compound. These studies are crucial for understanding the structure-activity relationships of these compounds, which in turn informs their potential therapeutic applications (Romeril, Lee, Baldwin, & Claridge, 2005).

Potential Applications in Cancer Research

The pyrinodemins, including this compound, have shown potent cytotoxicity in various studies. This suggests their potential application in cancer research, especially considering their unique structural features and the modes of action they may exhibit. The discovery of new bis-pyridine alkaloids in the pyrinodemin series has expanded the scope of research in this area, highlighting the significance of marine-derived compounds in the development of novel cancer therapeutics (Hirano, Kubota, Tsuda, Mikami, & Kobayashi, 2000).

Properties

Molecular Formula

C37H57N3O

Molecular Weight

559.9 g/mol

IUPAC Name

(3S,3aS,6aR)-3-(8-pyridin-3-yloctyl)-1-[(Z)-13-pyridin-3-yltridec-4-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole

InChI

InChI=1S/C37H57N3O/c1(2-4-6-10-14-21-33-23-19-28-38-31-33)3-5-9-13-17-30-40-36-26-18-25-35(36)37(41-40)27-16-12-8-7-11-15-22-34-24-20-29-39-32-34/h5,9,19-20,23-24,28-29,31-32,35-37H,1-4,6-8,10-18,21-22,25-27,30H2/b9-5-/t35-,36+,37-/m0/s1

InChI Key

FRALZFIIIKECNY-RWUJHQASSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)N(O[C@H]2CCCCCCCCC3=CN=CC=C3)CCC/C=C\CCCCCCCCC4=CN=CC=C4

Canonical SMILES

C1CC2C(C1)N(OC2CCCCCCCCC3=CN=CC=C3)CCCC=CCCCCCCCCC4=CN=CC=C4

Synonyms

pyrinodemin C
pyrinodemin-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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